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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-3-methylphenol

CAS No.: 29922-52-9

Cat. No.: B3122035

Get Quote

Affiliation: Advanced Spectroscopic Solutions

Introduction
2-(Hydroxymethyl)-3-methylphenol, a substituted aromatic alcohol, holds significance in

synthetic organic chemistry and is a valuable building block in the development of novel

pharmaceutical agents and complex molecular architectures. Its chemical structure, featuring a

phenol, a methyl group, and a hydroxymethyl substituent on the aromatic ring, gives rise to a

unique spectroscopic signature. A thorough understanding of its spectral characteristics is

paramount for unambiguous identification, purity assessment, and elucidation of its role in

chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Hydroxymethyl)-3-
methylphenol, offering field-proven insights for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment of individual atoms. For 2-(Hydroxymethyl)-3-
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methylphenol, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern

and the presence of its characteristic functional groups.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and

their neighboring protons. The expected ¹H NMR spectrum of 2-(Hydroxymethyl)-3-
methylphenol would be recorded in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with

chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0 - 10.0 Singlet (broad) 1H Phenolic -OH

~6.8 - 7.2 Multiplet 3H Aromatic CH

~4.6 Singlet 2H Benzylic CH₂-OH

~4.5 - 5.5 Singlet (broad) 1H Alcoholic -OH

~2.2 Singlet 3H Ar-CH₃

Interpretation and Causality:

Phenolic -OH (δ ~9.0 - 10.0): The proton of the phenolic hydroxyl group is typically

deshielded and appears as a broad singlet at a downfield chemical shift. Its broadness is a

result of hydrogen bonding and chemical exchange with residual water in the solvent.

Aromatic Protons (δ ~6.8 - 7.2): The three protons on the aromatic ring will exhibit complex

splitting patterns (multiplet) due to spin-spin coupling with each other. Their chemical shifts

are influenced by the electronic effects of the hydroxyl, methyl, and hydroxymethyl

substituents.

Benzylic -CH₂- (δ ~4.6): The two protons of the hydroxymethyl group are chemically

equivalent and are adjacent to an oxygen atom, which deshields them, causing them to
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resonate at a lower field. They typically appear as a singlet as there are no adjacent protons

to couple with.

Alcoholic -OH (~4.5 - 5.5): The proton of the alcoholic hydroxyl group also appears as a

broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be

highly dependent on concentration and temperature.

Aromatic -CH₃ (δ ~2.2): The three protons of the methyl group are equivalent and appear as

a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Hydroxymethyl)-3-
methylphenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.

Analysis: Integrate the peaks to determine the relative number of protons and analyze the

chemical shifts and coupling patterns to assign the signals to the respective protons in the

molecule.
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Caption: Workflow for ¹H NMR Spectroscopy.
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¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the proton-

decoupled ¹³C NMR spectrum of 2-(Hydroxymethyl)-3-methylphenol, each unique carbon

atom will give rise to a single peak.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm) Assignment

~155 C-OH (Phenolic)

~138 C-CH₃

~130 Aromatic C-H

~128 C-CH₂OH

~120 Aromatic C-H

~115 Aromatic C-H

~64 -CH₂OH

~20 -CH₃

Interpretation and Causality:

Aromatic Carbons (δ ~115 - 155): The six carbons of the benzene ring resonate in this

region. The carbon attached to the hydroxyl group (C-OH) is the most deshielded due to the

electronegativity of the oxygen atom. The chemical shifts of the other aromatic carbons are

influenced by the positions of the substituents.

Benzylic Carbon (δ ~64): The carbon of the hydroxymethyl group (-CH₂OH) appears at a

characteristic chemical shift, deshielded by the attached oxygen atom.

Methyl Carbon (δ ~20): The carbon of the methyl group (-CH₃) is the most shielded carbon

and therefore appears at the most upfield chemical shift.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2-(Hydroxymethyl)-3-methylphenol is expected to show

characteristic absorption bands for the hydroxyl, aromatic, and C-O bonds.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H stretch (phenolic and

alcoholic)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium
Aliphatic C-H stretch (CH₃ and

CH₂)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1260 - 1000 Strong
C-O stretch (phenolic and

alcoholic)

Interpretation and Causality:

O-H Stretching (3500 - 3200 cm⁻¹): A strong and broad absorption band in this region is a

clear indication of the presence of hydroxyl groups. The broadening is due to intermolecular

hydrogen bonding between the phenol and alcohol moieties.

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The absorptions in this region are characteristic

of C-H bonds where the carbon is part of an aromatic ring.

Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): These bands arise from the C-H stretching

vibrations of the methyl and hydroxymethyl groups.

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These absorptions are due to the stretching

vibrations of the carbon-carbon double bonds within the benzene ring.

C-O Stretching (1260 - 1000 cm⁻¹): Strong absorptions in this region are indicative of the C-

O single bond stretching vibrations from both the phenolic and alcoholic groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 2-
(Hydroxymethyl)-3-methylphenol, electron ionization (EI) would likely be used.

Predicted Mass Spectral Data:

m/z Possible Fragment

138 [M]⁺ (Molecular Ion)

121 [M - OH]⁺

107 [M - CH₂OH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation and Causality:

Molecular Ion Peak ([M]⁺, m/z 138): The peak corresponding to the intact molecule with one

electron removed gives the molecular weight of the compound (C₈H₁₀O₂ = 138.16 g/mol ).

[M - OH]⁺ (m/z 121): Loss of the hydroxyl radical from the hydroxymethyl group is a common

fragmentation pathway for benzyl alcohols.

[M - CH₂OH]⁺ (m/z 107): Cleavage of the C-C bond between the aromatic ring and the

hydroxymethyl group results in the loss of the hydroxymethyl radical.

Tropylium Ion ([C₇H₇]⁺, m/z 91): The formation of the stable tropylium ion is a characteristic

fragmentation pattern for compounds containing a benzyl group.

Conclusion
The comprehensive spectral analysis of 2-(Hydroxymethyl)-3-methylphenol, integrating ¹H

NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification

and characterization. The predicted spectral data and their interpretations presented in this

guide serve as a valuable resource for researchers and scientists. It is important to note that

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3122035/docs?utm_src=pdf-body#spectral-analysis-of-2-hydroxymethyl-3-methylphenol-a-technical-guide
https://www.benchchem.com/product/b3122035/docs?utm_src=pdf-body#spectral-analysis-of-2-hydroxymethyl-3-methylphenol-a-technical-guide
https://www.benchchem.com/product/b3122035/docs?utm_src=pdf-body#spectral-analysis-of-2-hydroxymethyl-3-methylphenol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3122035?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


while these predictions are based on established spectroscopic principles and data from similar

compounds, experimental verification is crucial for definitive structural confirmation. The

provided protocols offer a standardized approach to obtaining high-quality spectral data,

ensuring the scientific integrity of experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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